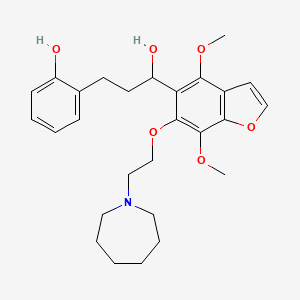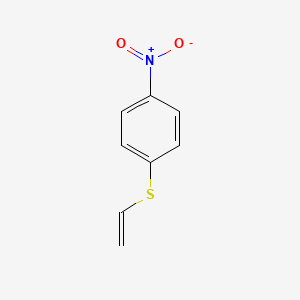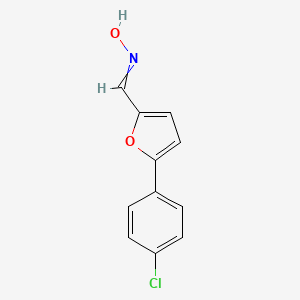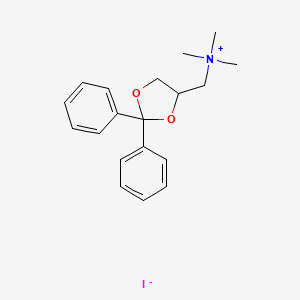![molecular formula C13H19NO2 B14667971 2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol](/img/structure/B14667971.png)
2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol is an organic compound with a complex structure that includes a phenol group, an imine group, and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol typically involves the reaction of 5-methylphenol with a suitable aldehyde or ketone to form an imine intermediate. This intermediate is then reacted with hydroxylamine to introduce the N-hydroxy group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the imine and hydroxy groups can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-N-hydroxy-C-hexylcarbonimidoyl]-5-methylphenol
- 2-[(E)-N-hydroxy-C-butylcarbonimidoyl]-5-methylphenol
- 2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-4-methylphenol
Uniqueness
2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol is unique due to its specific combination of functional groups and the length of the carbon chain. This uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol |
InChI |
InChI=1S/C13H19NO2/c1-3-4-5-6-12(14-16)11-8-7-10(2)9-13(11)15/h7-9,15-16H,3-6H2,1-2H3/b14-12+ |
InChI-Schlüssel |
XIBZFFOBRIKQRD-WYMLVPIESA-N |
Isomerische SMILES |
CCCCC/C(=N\O)/C1=C(C=C(C=C1)C)O |
Kanonische SMILES |
CCCCCC(=NO)C1=C(C=C(C=C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14667893.png)
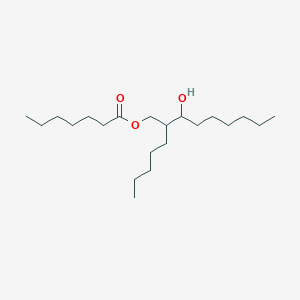
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol](/img/structure/B14667902.png)
silane](/img/structure/B14667907.png)
![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)
![1H-[1]Benzofuro[3,2-b]pyrrole](/img/structure/B14667916.png)
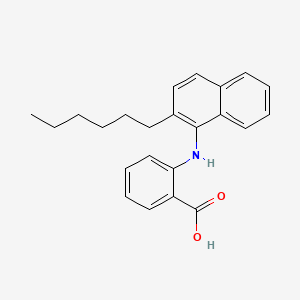

![N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14667937.png)
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine](/img/structure/B14667943.png)
